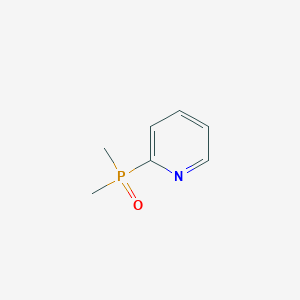

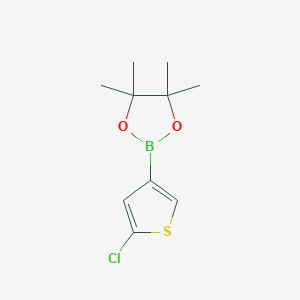

![molecular formula C20H21N3O4S2 B2553666 4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 312914-43-5](/img/structure/B2553666.png)

4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

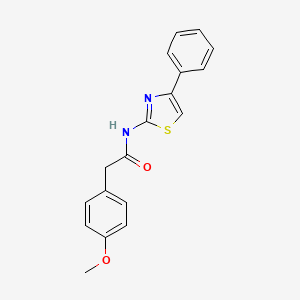

The compound "4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide" is a benzamide derivative, which is a class of compounds known for their biological activities. Benzamide derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antimicrobial, antifungal, and antiproliferative agents .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of substituted benzohydrazides with various reagents. For example, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis approach due to its environmentally friendly nature and high yields . Although the specific synthesis of "4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide" is not detailed in the provided papers, similar methods could potentially be applied.

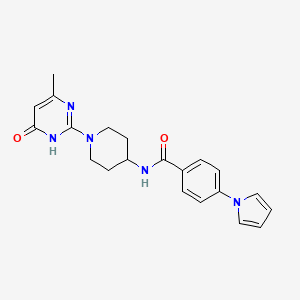

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified with various substituents that influence the compound's biological activity. Spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy are commonly used to characterize these compounds . The presence of a thiazole ring, as indicated in the name of the compound, suggests that it may have similar structural features to those described in the literature.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of these compounds is often explored to develop new synthetic routes or to modify their biological activity. The papers provided do not detail specific reactions for "4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide," but they do discuss the synthesis and reactivity of related compounds .

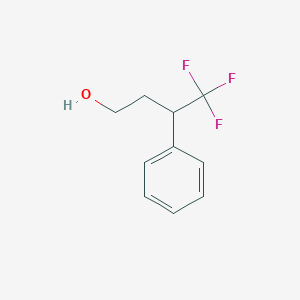

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are influenced by the nature of the substituents on the benzamide core. The provided papers do not offer specific data on the physical and chemical properties of "4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide," but they do provide insights into the properties of similar compounds, which can be used as a reference .

Relevant Case Studies

The provided papers include case studies on the biological evaluation of benzamide derivatives. For instance, N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were screened for their antibacterial, antifungal, and antiproliferative activities, with some compounds showing promising results as lead compounds for novel antiproliferative agents . Similarly, other benzamide derivatives were evaluated for their inhibitory potential against various enzymes, suggesting their potential in drug chemistry . These studies highlight the importance of benzamide derivatives in the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Antitumor and Bioactive Properties

4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide and its derivatives have shown potential as bioactive compounds with notable antitumor effects. For instance, a compound closely related to it demonstrated significant bioactivities, including antitumor effects. The compound was synthesized through several key reactions, such as ring-closing, reduction, and acylation, yielding a product that was thoroughly characterized and confirmed to align with its anticipated structure (H. Bin, 2015).

Anticancer Evaluation

Furthermore, studies have explored the anticancer potential of certain benzamide derivatives, particularly against various cancer cell lines. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. Some derivatives even demonstrated higher anticancer activities than the reference drug used in the study (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Antimicrobial Properties

The antimicrobial properties of 4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide derivatives have also been a subject of interest. New derivatives were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. Some molecules manifested potent antibacterial activity, particularly against Gram-positive strains, and notable growth inhibitory effects against pathogens. The highest inhibitory effects were recorded for specific compounds against both bacterial and Candida strains (D. Bikobo, D. Vodnar, A. Stana, B. Tiperciuc, C. Nastasă, Maxime Douchet, O. Oniga, 2017).

Applications in Synthesis and Material Science

The compound's derivatives and related structures have been utilized in synthetic and material science applications. For instance, novel synthesis methodologies have been developed for sulfur and selenium heterocycles, demonstrating the compound's versatility and potential in creating various heterocyclic structures (S. Wright, 2001). Additionally, the synthesis of well-defined poly(p-benzamide), including block copolymers containing this aramide, was achieved, showcasing the compound's utility in producing materials with specific molecular weights and low polydispersity (T. Yokozawa, Miyuki Ogawa, A. Sekino, Ryuji Sugi, A. Yokoyama, 2002).

Propiedades

IUPAC Name |

4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-2-3-13-27-17-8-4-15(5-9-17)19(24)22-16-6-10-18(11-7-16)29(25,26)23-20-21-12-14-28-20/h4-12,14H,2-3,13H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWROSDGRUUWAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2553594.png)

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)